3-(3-chlorophenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(3-chlorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or water and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-chlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(3-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxypropanoic acid
- 3-(3-bromophenyl)-3-hydroxypropanoic acid
- 3-(3-fluorophenyl)-3-hydroxypropanoic acid
Uniqueness
3-(3-chlorophenyl)-3-hydroxypropanoic acid is unique due to the presence of the chlorine atom on the meta position of the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its ortho and para counterparts .
Properties
CAS No. |
40620-64-2 |
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Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |
InChI Key |
SUGIWOQOKKWXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |
Origin of Product |
United States |
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